Maltotriitol

Overview

Description

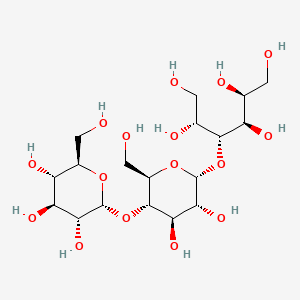

Maltotriitol is a polyol compound with the chemical formula C18H34O16. It is generally found as a colorless crystal or crystalline powder and is known for its slightly lower sweetness compared to sucrose . This compound is soluble in water but insoluble in organic solvents . It is widely used in the food and medical industries due to its stability and low caloric content .

Preparation Methods

Maltotriitol is typically obtained through the hydration reaction of maltose during yeast or microbial fermentation . The preparation process involves several steps:

Maltose Extraction: Maltose is extracted from starch sources.

Fermentation: The extracted maltose undergoes fermentation using specific yeast or microbial strains.

Separation and Purification: The fermented product is then separated and purified to obtain this compound.

Industrial production methods also include the use of seed crystals to precipitate non-hygroscopic this compound crystals from a solution containing about 70% this compound .

Chemical Reactions Analysis

Maltotriitol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: It can be reduced to form simpler polyols.

Substitution: this compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Maltotriitol has several scientific research applications:

Biology: this compound is used in studies related to carbohydrate metabolism and enzyme interactions.

Mechanism of Action

Maltotriitol exerts its effects primarily through its interaction with enzymes and metabolic pathways. For example, it can inhibit acid production in human dental plaque, making it useful in dental health applications . The presence of this compound in maltose syrup can also alter the crystal morphology during the industrial crystallization process of maltitol .

Comparison with Similar Compounds

Maltotriitol is similar to other polyols such as maltitol, mannitol, and sorbitol. it has unique properties that set it apart:

Maltitol: Like this compound, maltitol is a polyol used as a sweetener.

Mannitol: Mannitol is another polyol used in the pharmaceutical industry.

Similar compounds include maltitol, mannitol, sorbitol, and other sugar alcohols like xylitol and erythritol .

Biological Activity

Maltotriitol, a sugar alcohol derived from maltose, has garnered attention for its biological activities, particularly in microbiological and metabolic contexts. This article delves into the compound's mechanisms of action, its effects on various biological systems, and relevant case studies that illustrate its potential applications.

Overview of this compound

This compound is a trisaccharide alcohol that is structurally similar to maltose but with an additional hydroxyl group. This modification influences its solubility and biological interactions. The compound is primarily studied for its role in inhibiting specific enzymatic processes and its potential as a prebiotic agent.

1. Inhibition of Maltose Metabolism:

Research has demonstrated that this compound inhibits the metabolism of maltose in Streptococcus mutans, a bacterium associated with dental caries. The compound interferes with the phosphoenolpyruvate: maltose phosphotransferase (PEP:PTS) system, leading to reduced transport and metabolism of maltose. Specifically, this compound does not serve as a substrate for the enzymes involved but inhibits their activity, resulting in an accumulation of maltose 6′-phosphate .

2. Impact on Enzymatic Activity:

this compound has been shown to inhibit amylomaltase and phospho-α-glucosidase activities, which are crucial for maltose metabolism. The inhibition constants (K_i) for these enzymes indicate a significant interaction, suggesting that this compound can effectively modulate carbohydrate metabolism in bacterial cells .

Biological Effects

1. Salivary α-Amylase Inhibition:

In human studies, this compound has been evaluated alongside other sugar alcohols for its ability to inhibit salivary α-amylase, an enzyme responsible for starch digestion. This inhibition can lead to lower glucose production from dietary carbohydrates, potentially benefiting individuals managing blood sugar levels .

2. Prebiotic Potential:

this compound may function as a prebiotic by promoting the growth of beneficial gut bacteria while inhibiting pathogenic strains. This effect is hypothesized due to its structural properties that mimic other oligosaccharides known for prebiotic activity .

Case Studies

Case Study 1: Inhibition in Dental Health

A clinical study explored the effects of various sugar alcohols on caries incidence among children. The findings indicated that products containing this compound significantly reduced the levels of S. mutans compared to control groups, suggesting its potential role in dental health promotion through inhibition of cariogenic bacteria .

Case Study 2: Metabolic Effects in Diabetic Patients

Another study investigated the metabolic effects of this compound consumption in diabetic patients. Participants who included this compound in their diet showed improved glycemic control and reduced postprandial glucose spikes compared to those consuming standard sugars. This suggests that this compound may serve as a beneficial alternative sweetener for managing diabetes .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing maltotriitol, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves enzymatic or chemical hydrolysis of starch-derived oligosaccharides. For enzymatic methods, α-glucosidase or pullulanase are commonly used, with reaction conditions (pH, temperature, substrate concentration) critically affecting yield . Purification via HPLC or size-exclusion chromatography is recommended to isolate this compound from byproducts. Challenges include minimizing caramelization (due to high temperatures) and optimizing enzyme stability .

Q. How can researchers characterize this compound’s structural and functional properties?

Structural confirmation requires a combination of NMR (¹H and ¹³C for stereochemistry), FTIR (for hydroxyl group analysis), and mass spectrometry (for molecular weight validation) . Functional studies might involve calorimetry (e.g., DSC for thermal stability) or enzymatic assays to assess interactions with glycosidases . Always cross-reference spectral data with literature databases (e.g., SciFinder, Reaxys) to resolve ambiguities .

Q. What experimental protocols are recommended for studying this compound’s stability under varying storage conditions?

Design accelerated stability studies with controlled variables: temperature (4°C to 60°C), humidity (10–90% RH), and pH (3–9). Use HPLC to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include antioxidants like sodium bisulfite in trials to assess stabilization efficacy .

Q. How does this compound interact with biological systems in vitro, and what assays are suitable for preliminary screening?

For cytotoxicity, use MTT assays on cell lines (e.g., Caco-2 for intestinal absorption studies). To evaluate enzymatic inhibition, employ Michaelis-Menten kinetics with α-amylase or sucrase-isomaltase . Include positive controls (e.g., acarbose for glycosidase inhibition) and validate results across triplicate experiments .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioavailability be resolved in preclinical studies?

Contradictions often arise from differences in model systems (e.g., rodent vs. human-derived cell lines) or analytical techniques. Address this by:

- Standardizing protocols (e.g., ISO 17025 for assay validation).

- Performing meta-analyses of existing data to identify confounding variables (e.g., dietary fiber interference) .

- Using isotopic labeling (¹⁴C or ³H) to track absorption pathways definitively .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s therapeutic applications?

Nonlinear regression models (e.g., log-logistic or Hill equations) are ideal for dose-response curves. For multivariate datasets (e.g., combined enzyme inhibition and cytotoxicity), apply PCA (Principal Component Analysis) to isolate dominant variables. Validate models via bootstrapping or cross-validation to avoid overfitting .

Q. How should researchers design experiments to distinguish this compound’s effects from structurally similar polyols (e.g., maltitol, sorbitol)?

Employ competitive binding assays with fluorescent probes (e.g., ANS for hydrophobic interactions) or SPR (Surface Plasmon Resonance) to quantify binding affinities. Pair this with molecular docking simulations to map steric and electronic differences . Control for osmotic effects by matching polyol concentrations in all test groups .

Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible in vivo studies?

Implement QbD (Quality by Design) principles:

- Define Critical Quality Attributes (CQAs: purity, particle size).

- Use DOE (Design of Experiments) to optimize synthesis parameters.

- Apply PAT (Process Analytical Technology) for real-time monitoring . Document raw material sources (e.g., starch origin) and storage conditions in metadata .

Q. How can computational modeling predict this compound’s interactions with novel enzyme targets?

Use molecular dynamics simulations (e.g., GROMACS) to study conformational flexibility. Docking tools (AutoDock Vina) paired with homology modeling (SWISS-MODEL) can predict binding sites. Validate predictions via mutagenesis studies (e.g., alanine scanning) .

Q. What ethical and methodological considerations apply to human trials involving this compound?

Follow CONSORT guidelines for clinical trial design. Key steps include:

- Obtaining IRB approval with detailed risk-benefit analyses.

- Pre-registering protocols (ClinicalTrials.gov ) to prevent outcome bias.

- Implementing double-blinding and randomization to reduce placebo effects .

For dietary studies, control for baseline microbiota variations via 16S rRNA sequencing .

Q. Methodological Resources

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and code in repositories like Zenodo or Figshare .

- Literature Review : Use MeSH terms (e.g., “this compound/pharmacokinetics”) in PubMed and Embase. Set alerts for new publications via Google Scholar .

- Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting epidemiological data .

Properties

IUPAC Name |

(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCCHWKNFMUJFE-CGQAXDJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32860-62-1 | |

| Record name | Maltotriitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32860-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltotriitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTOTRIITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53T184B7B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.